molecular formula C18H16Cl2N4O2S B10939332 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide

4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide

Cat. No.: B10939332
M. Wt: 423.3 g/mol
InChI Key: NXRUUMUBAQMNBC-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide is a complex organic compound that features a benzamide core linked to a triazole ring and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Attachment of the Dichlorophenoxy Group: This step involves the reaction of 2,4-dichlorophenol with a suitable alkylating agent to form the dichlorophenoxy moiety.

    Coupling with Benzamide: The final step involves coupling the triazole and dichlorophenoxy intermediates with a benzamide derivative under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the triazole ring can participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-4H-1,2,4-triazol-4-yl]benzamide: Lacks the methylsulfanyl group.

    4-[(2,4-dichlorophenoxy)methyl]-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide: Similar structure but with variations in the triazole ring.

Uniqueness

The presence of both the dichlorophenoxy and methylsulfanyl groups in 4-[(2,4-dichlorophenoxy)methyl]-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide provides unique chemical properties, such as enhanced binding affinity and potential for diverse chemical reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16Cl2N4O2S

Molecular Weight

423.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenoxy)methyl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C18H16Cl2N4O2S/c1-11-21-22-18(27-2)24(11)23-17(25)13-5-3-12(4-6-13)10-26-16-8-7-14(19)9-15(16)20/h3-9H,10H2,1-2H3,(H,23,25)

InChI Key

NXRUUMUBAQMNBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1NC(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl)SC

Origin of Product

United States

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